
Sitravatinib
Übersicht
Beschreibung
Sitravatinib ist ein experimentelles Medikament, das in erster Linie zur Behandlung von Krebs entwickelt wurde. Es ist ein niedermolekularer Inhibitor mehrerer Tyrosinkinasen, die Enzyme sind, die an den Signalwegen beteiligt sind, die die Zellteilung und das Überleben regulieren. This compound wird von Mirati Therapeutics entwickelt und befindet sich derzeit in klinischen Studien für verschiedene Krebsarten, darunter nicht-kleinzelliger Lungenkrebs, Nierenzellkarzinom und Liposarkom .
Vorbereitungsmethoden
Die Synthese von Sitravatinib umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckeinstellungen, um das gewünschte Produkt zu erhalten .
Analyse Chemischer Reaktionen
Sitravatinib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Es kann reduziert werden, um Amine und andere reduzierte Derivate zu bilden.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Alkohole.
Wissenschaftliche Forschungsanwendungen
MRTX-500 Phase 2 Trial
- Objective : To evaluate the efficacy of sitravatinib in combination with nivolumab (an anti-PD-1 checkpoint inhibitor) in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had previously progressed on other therapies.
- Results : The trial included 156 patients, revealing an overall response rate (ORR) of 11.4% in patients with no prior clinical benefit from checkpoint inhibition, and 25% in treatment-naïve patients. Median progression-free survival was noted at 3.7 months for those without prior benefit and 7.1 months for naïve patients .
- Safety Profile : Treatment-related adverse events occurred in 93.6% of patients, with grade 3/4 events in 58.3%. The most common side effects included diarrhea, fatigue, and hypertension .
SAPPHIRE Phase 3 Trial
- Objective : This trial aimed to compare the combination of this compound and nivolumab with docetaxel in advanced NSCLC patients.
- Results : The study did not meet its primary endpoint of improved overall survival compared to docetaxel (median OS: 12.2 months vs. 10.6 months). However, it reported a clinical benefit rate of 76% for the combination therapy .
- Adverse Events : Similar to previous studies, common treatment-related adverse events included diarrhea and nausea .
Phase Ib Basket Study
- Objective : To assess the safety and efficacy of this compound in patients with advanced solid tumors harboring specific genetic alterations.
- Results : Among the enrolled patients, those with RET-rearranged NSCLC showed an ORR of 21.1%, indicating some effectiveness in this molecularly selected group. The study highlighted a median overall survival of 24.2 months for this cohort .
- Side Effects : The most frequent treatment-emergent adverse events were diarrhea (61.1%), fatigue (50.4%), and hypertension (46.9%), generally mild to moderate .
Summary of Clinical Findings
Trial | Population | Combination | Primary Endpoint | Overall Survival | Adverse Events |
---|---|---|---|---|---|
MRTX-500 | Advanced NSCLC | This compound + Nivolumab | ORR | Not reached | Diarrhea, Fatigue |
SAPPHIRE | Advanced NSCLC | This compound + Nivolumab | OS | 12.2 months | Diarrhea, Nausea |
Phase Ib Basket | Solid tumors with specific mutations | This compound | ORR | 24.2 months (RET cohort) | Diarrhea, Fatigue |
Wirkmechanismus
Sitravatinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR) family, c-MET, and the TAM (TYRO3, AXL, and MER) family. By blocking these receptors, this compound disrupts the signaling pathways that promote tumor growth and survival. Additionally, this compound has immunomodulatory effects, reducing the levels of myeloid-derived suppressor cells and regulatory T cells, and increasing the ratio of M1 to M2 polarized macrophages. This creates a less immunosuppressive tumor microenvironment, enhancing the efficacy of immune checkpoint inhibitors .
Vergleich Mit ähnlichen Verbindungen
Sitravatinib ist unter den Tyrosinkinase-Inhibitoren einzigartig aufgrund seines breiten Wirkungsspektrums gegen mehrere Zielstrukturen. Ähnliche Verbindungen umfassen:
Sunitinib: Ein weiterer multi-target-Tyrosinkinase-Inhibitor, der zur Behandlung von Nierenzellkarzinom und gastrointestinalen Stromatumoren eingesetzt wird.
Axitinib: Ein selektiver Inhibitor von VEGFRs, der zur Behandlung von fortgeschrittenem Nierenzellkarzinom eingesetzt wird.
Cabozantinib: Hemmt mehrere Tyrosinkinasen, darunter VEGFRs und MET, und wird zur Behandlung von medullärem Schilddrüsenkrebs und Nierenzellkarzinom eingesetzt. Im Vergleich zu diesen Verbindungen hat this compound das Potenzial gezeigt, die Resistenz gegen andere Therapien zu überwinden und die Wirksamkeit von Immuncheckpoint-Inhibitoren zu verbessern
Biologische Aktivität
Sitravatinib, a selective receptor tyrosine kinase (RTK) inhibitor, has garnered attention for its potential in treating various solid tumors. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, safety profile, and relevant case studies.
This compound (MGCD516) primarily targets a spectrum of RTKs, including:
- TAM family receptors : TYRO3, AXL, MERTK
- Split kinase family receptors : VEGFR2, MET, RET, KIT
These receptors are implicated in oncogenesis and tumor microenvironment modulation. This compound's inhibition of these kinases can lead to reduced tumor proliferation and altered immune responses within the tumor microenvironment, potentially enhancing the efficacy of other therapeutic agents such as immune checkpoint inhibitors (CPIs) .
Clinical Efficacy
The clinical activity of this compound has been evaluated through multiple studies, primarily focusing on patients with advanced solid tumors. Key findings include:
- Phase 1/1b Studies : In a first-in-human study involving 193 patients with advanced solid tumors, the overall objective response rate (ORR) was reported at 11.8%, with a notable 13.2% in non-small cell lung cancer (NSCLC) patients. The maximum tolerated dose was established at 150 mg daily .
- Combination Therapy : The MRTX-500 Phase 2 trial assessed this compound in combination with nivolumab in NSCLC patients who had progressed on previous therapies. The ORR was 11.4% for those with no prior clinical benefit from CPIs and reached 25% in CPI-naive patients .
Safety Profile
This compound has demonstrated a manageable safety profile across clinical trials:
- Adverse Events : The most common treatment-related adverse events (TRAEs) included diarrhea (61.1%), fatigue (50.4%), and hypertension (46.9%). Serious adverse events were reported in approximately 53.4% of patients .
- Dose Limitation : In phase 1 trials, dose-limiting toxicities were observed primarily at higher doses (200 mg), leading to the establishment of a recommended dose of 120 mg for further studies .
Case Study 1: NSCLC with RET Rearrangement
A subset of patients with RET-rearranged NSCLC showed an ORR of 21.1%. However, this did not significantly differ from the null hypothesis indicating limited efficacy across broader molecular alterations .
Case Study 2: Advanced Well-Differentiated Liposarcoma
In a phase II trial focusing on well-differentiated/dedifferentiated liposarcoma (WD/DD LPS), this compound exhibited clinical activity in select patients. Tumor biopsy analyses revealed heterogeneous RTK activation, suggesting that specific RTK profiles may predict response to this compound .
Summary Table of Clinical Findings
Study | Population | Dose | Objective Response Rate | Common Adverse Events |
---|---|---|---|---|
Phase 1/1b | Advanced solid tumors | 10-200 mg | 11.8% overall; 13.2% NSCLC | Diarrhea, Fatigue, Hypertension |
MRTX-500 | CPI-experienced NSCLC | 120 mg | 11.4% NPCB; 25% CPI-naive | Grade ≥3 TRAEs in 58.3% |
WD/DD LPS Trial | WD/DD LPS patients | Not specified | Clinical activity noted | Heterogeneous RTK activation |
Eigenschaften
IUPAC Name |
1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVZAAODLTUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29F2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100124 | |
Record name | Sitravatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123837-84-2 | |
Record name | N-[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123837-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitravatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123837842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sitravatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15036 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sitravatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITRAVATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG62Q1VTB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.